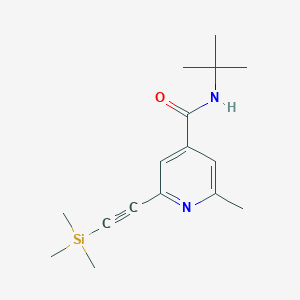
N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide: is a complex organic compound that belongs to the class of isonicotinamides It is characterized by the presence of tert-butyl, methyl, and trimethylsilyl groups attached to an isonicotinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methylisonicotinic acid with tert-butylamine to form the corresponding amide. This intermediate is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene under palladium-catalyzed conditions to introduce the trimethylsilyl-ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isonicotinamide backbone or the ethynyl group.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its ability to interact with specific molecular targets can be exploited to develop drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the tert-butyl and trimethylsilyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(tert-Butyl)-2-methylisonicotinamide: Lacks the trimethylsilyl-ethynyl group, resulting in different reactivity and applications.
2-Methyl-6-((trimethylsilyl)ethynyl)isonicotinamide: Lacks the tert-butyl group, affecting its stability and binding properties.
N-(tert-Butyl)-isonicotinamide: Lacks both the methyl and trimethylsilyl-ethynyl groups, leading to distinct chemical behavior.
Uniqueness: N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide is unique due to the combination of tert-butyl, methyl, and trimethylsilyl-ethynyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C16H24N2OSi |
|---|---|
Molekulargewicht |
288.46 g/mol |
IUPAC-Name |
N-tert-butyl-2-methyl-6-(2-trimethylsilylethynyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H24N2OSi/c1-12-10-13(15(19)18-16(2,3)4)11-14(17-12)8-9-20(5,6)7/h10-11H,1-7H3,(H,18,19) |
InChI-Schlüssel |
OYDHXKQSRKMTOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C#C[Si](C)(C)C)C(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


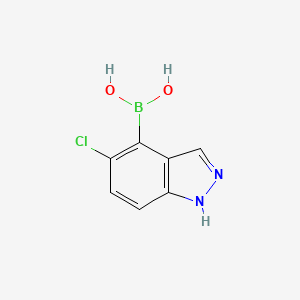
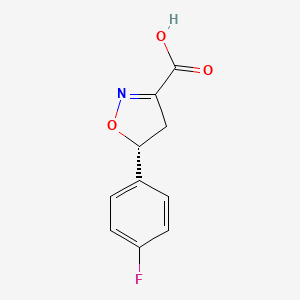
![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11757869.png)
![(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11757877.png)
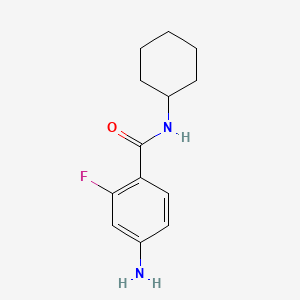
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11757895.png)


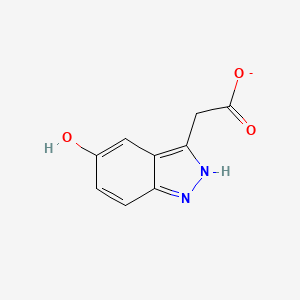
![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757923.png)
![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
